Product packaging for 3-Amino-4,5-dihydroxy-hexanal(Cat. No.:CAS No. 19196-51-1)

3-Amino-4,5-dihydroxy-hexanal

Cat. No.: B101481
CAS No.: 19196-51-1
M. Wt: 183.63 g/mol
InChI Key: FHYCNFQONIRRCV-UHFFFAOYSA-N
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Description

3-Amino-4,5-dihydroxy-hexanal, more commonly known in its cyclic form as L-Daunosamine, is a crucial amino sugar and synthetic building block with significant importance in medicinal chemistry and glycobiology research . This compound serves as the sugar moiety for the anthracycline class of antineoplastic agents, which includes potent chemotherapeutic drugs, making it an essential intermediate for the synthesis and study of these complex molecules . It is provided as an off-white crystalline powder with a high purity of >95%, as determined by HPLC, ensuring consistency and reliability for sensitive research applications . The compound is supplied as the hydrochloride salt (HCl) with a molecular formula of C6H14NClO3 and a molecular weight of 183.63-183.634 g/mol . Researchers utilize this chemical for a variety of analytical and research purposes, particularly in the synthesis of complex natural products and the development of novel bioactive compounds . Its CAS number is 19196-51-1 . The biosynthesis of this and related aminosugars, such as vancosamine found in the vancomycin family of antibiotics, is an active area of research, highlighting the compound's relevance in understanding and engineering antibiotic pathways . Handle with appropriate personal protective equipment, including gloves, eyeshields, and an N95 mask . This product is intended for research and analytical purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO3 B101481 3-Amino-4,5-dihydroxy-hexanal CAS No. 19196-51-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19196-51-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

3-amino-4,5-dihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H

InChI Key

FHYCNFQONIRRCV-UHFFFAOYSA-N

SMILES

CC(C(C(CC=O)N)O)O

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl

Synonyms

6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride

Origin of Product

United States

Biosynthetic Pathways of 3 Amino 4,5 Dihydroxy Hexanal

Precursor Substrates and Initial Enzymatic Transformations

The biosynthesis of 3-Amino-4,5-dihydroxy-hexanal commences with the precursor molecule TDP-D-glucose. This initial substrate undergoes a series of enzymatic modifications to yield the final amino sugar. The enzymes involved in this pathway are designated as EvaA through EvaE. An initial oxidoreductase and a dehydratase act on TDP-D-glucose to form the first key intermediate. wikipedia.org

Elucidation of Key Enzymatic Steps

The formation of this compound is a multi-step process, with each step being catalyzed by a specific enzyme that ensures high stereoselectivity and efficiency. The following sections detail the roles of the key enzymes involved in this intricate biosynthetic pathway.

Dehydration Mechanisms Catalyzed by EvaA

The enzyme EvaA, a sugar 2,3-dehydratase, plays a crucial role in the initial stages of the biosynthetic pathway. nih.gov It catalyzes the dehydration of an intermediate derived from TDP-D-glucose. wikipedia.org The mechanism involves the deprotonation at the C-3 position to form an enolate, which is followed by the elimination of the hydroxyl group at the C-2 position. wikipedia.org Structurally, EvaA belongs to the Nudix hydrolase superfamily. nih.gov

Stereoselective Transamination Mediated by EvaB

Following the dehydration step, the resulting intermediate undergoes a stereoselective transamination reaction catalyzed by the enzyme EvaB. This pyridoxal-5'-phosphate (PLP)-dependent enzyme utilizes L-glutamate as the amine donor to introduce an amino group at the C-3 position. wikipedia.orgnih.gov The reaction proceeds through the formation of a Schiff base intermediate with PLP, ensuring the correct stereochemistry of the newly formed amino group. mdpi.com

C-Methylation Processes Involving EvaC

The next step in the pathway is a C-methylation reaction catalyzed by the enzyme EvaC. This enzyme utilizes S-adenosylmethionine (SAM) as a methyl group donor. The methylation occurs at the C-3 position of the substrate. The mechanism involves the formation of an enolate intermediate which then attacks the methyl group of SAM. wikipedia.org

Epimerization Reactions Catalyzed by EvaD

The enzyme EvaD, a C-5 epimerase, is responsible for altering the stereochemistry at the C-5 position of the sugar intermediate. wikipedia.orgnih.govresearchgate.net EvaD is structurally similar to RmlC-like enzymes. nih.govresearchgate.net The catalytic mechanism involves a key tyrosine residue within the active site that facilitates the epimerization reaction. nih.govresearchgate.net

Reductive Steps and Stereochemical Control by EvaE

The final step in the biosynthesis is the reduction of the carbonyl group at the C-4 position, a reaction catalyzed by the enzyme EvaE. This enzyme utilizes either NADH or NADPH as a reducing agent. wikipedia.org The stereochemical outcome of this reduction is dependent on the specific EvaE enzyme present in the biosynthetic cluster, leading to the formation of either vancosamine (B1196374) or its epimer epivancosamine. wikipedia.org This step is crucial for establishing the final stereochemistry of the dihydroxy-hexanal derivative.

Genetic Organization and Regulation of Biosynthetic Gene Clusters

The biosynthesis of this compound, specifically in the form of TDP-L-daunosamine, is a critical step in the production of anthracycline antibiotics like daunorubicin (B1662515) (DNR) and doxorubicin (B1662922) (DOX) by organisms such as Streptomyces peucetius. asm.orgmdpi.com The genes responsible for this process are organized into a biosynthetic gene cluster (BGC), a common feature in microbial secondary metabolism. mdpi.comfrontiersin.org

The daunosamine (B1196630) BGC in S. peucetius contains a suite of genes required for the multi-step conversion of a primary metabolite, D-glucose-1-phosphate, into the final aminosugar. mdpi.com The core set of genes, often referred to as the dnm genes, encode the enzymes that catalyze each specific transformation. mdpi.comresearchgate.net These genes are typically located together on the chromosome, ensuring coordinated expression. asm.org For instance, the dnmZ, dnmU, and dnmV genes, which encode a protein of unknown function, a putative epimerase, and a ketoreductase respectively, are found within this cluster. researchgate.net The gene dnrQ has been identified as essential for daunosamine biosynthesis. nih.gov

Table 1: Key Genes in the TDP-L-daunosamine Biosynthetic Pathway in Streptomyces peucetius

Gene Encoded Enzyme/Protein Putative Function in Biosynthesis
dnmL G-1-P thymidylyltransferase Converts glucose-1-phosphate to TDP-D-glucose. mdpi.comresearchgate.net
dnmM TDP-glucose-4,6-dehydratase Catalyzes the formation of TDP-4-keto-6-deoxy-D-glucose. mdpi.comresearchgate.net
dnmU TDP-4-keto-6-deoxyglucose 3,5-epimerase Converts the intermediate to its L-form. mdpi.comresearchgate.net
dnmT 2,3-dehydratase Performs a dehydration step. researchgate.net
dnmJ 3-aminotransferase Introduces the amino group at the C-3 position. researchgate.net
dnmV 4-ketoreductase Reduces the keto group at the C-4 position. researchgate.net
dnrQ Daunosamine biosynthesis enzyme Required for daunosamine biosynthesis. nih.gov

| dnrS | Glycosyltransferase | Attaches the completed daunosamine sugar to the aglycone backbone. mdpi.comnih.gov |

The regulation of the daunorubicin BGC is a tightly controlled process involving a hierarchical cascade of regulatory proteins. mdpi.comnih.gov This intricate network ensures that the antibiotic is produced at the appropriate time and in response to specific signals. Key regulatory genes, including dnrO, dnrN, and dnrI, are situated within the cluster itself. mdpi.comoup.com The regulatory pathway is initiated by DnrO, which activates the transcription of dnrN. mdpi.com The DnrN protein, in turn, functions as a response regulator that activates the expression of dnrI. nih.govoup.com Finally, the DnrI protein acts as the direct transcriptional activator for many of the biosynthetic and resistance genes. oup.com

Furthermore, the pathway is subject to feedback regulation. The final product, daunorubicin, can inhibit the binding of the DnrN regulator to the promoter region of dnrI, thus downregulating its own synthesis. oup.com Self-resistance is also a crucial, co-regulated aspect. The drrA and drrB genes, encoding an ABC transporter efflux pump, remove the toxic antibiotic from the cell. Disruption of these genes leads to increased intracellular daunorubicin levels and a significant decrease in the expression of key biosynthetic genes like dnrI, demonstrating a mechanism where the cell modulates production based on its capacity for export. oup.com

Comparative Biosynthesis of Related Aminosugars (e.g., Epivancosamine)

The biosynthesis of this compound shares remarkable similarities with that of other aminosugars, such as the methylated derivative L-vancosamine and its stereoisomer, epivancosamine. These sugars are vital components of glycopeptide antibiotics like vancomycin (B549263) and chloroeremomycin (B1668801). The biosynthetic pathways for vancosamine and epivancosamine are nearly identical, providing a clear example of how subtle genetic differences can lead to distinct chemical products.

The synthesis of both vancosamine and epivancosamine begins with TDP-D-glucose and proceeds through a series of five enzymatic steps, catalyzed by enzymes designated EvaA through EvaE. The genes for these enzymes are found in the vancomycin (vps) and chloroeremomycin (cep) biosynthetic gene clusters, respectively.

The key divergence in the pathways occurs at the very last step: the reduction of a common keto-intermediate. This final reaction is catalyzed by the enzyme EvaE, an NADH/NADPH-dependent reductase. The specific isoform of EvaE encoded within the gene cluster dictates the final stereochemical outcome at the C-4 position of the sugar.

In the vancomycin (vps) biosynthetic cluster , the evaE gene produces a reductase that yields L-vancosamine.

In the chloroeremomycin (cep) biosynthetic cluster , the evaE gene encodes a different reductase that results in the formation of epivancosamine, which has the opposite stereochemistry at C-4.

Table 2: General Enzymatic Steps in Vancosamine and Epivancosamine Biosynthesis

Enzyme Function
EvaA Dehydratase
EvaB PLP-dependent transaminase
EvaC Methyltransferase (adds methyl group at C-3)
EvaD Epimerase (inverts C-5 configuration)

| EvaE | NADH/NADPH-dependent reductase (determines C-4 stereochemistry) |

Synthetic Methodologies for 3 Amino 4,5 Dihydroxy Hexanal

Total Synthesis Approaches to 3-Amino-4,5-dihydroxy-hexanal

The total synthesis of this compound and its stereoisomers has been a subject of considerable research, leading to a variety of elegant and efficient strategies. These approaches often target the more stable cyclic hemiacetal forms, L-daunosamine and L-acosamine. oup.com

Retrosynthetic Analysis and Strategic Disconnections

A common retrosynthetic strategy for this compound, often envisioned through its cyclic pyranose form (e.g., daunosamine), involves several key disconnections. The primary disconnection often occurs at the C-N bond, suggesting an introduction of the amino group via methods such as nucleophilic addition to an electrophile or the reduction of a nitrogen-containing functional group like an azide (B81097) or a nitro group.

Another critical disconnection is the C3-C4 bond, which can be formed through powerful carbon-carbon bond-forming reactions like aldol (B89426) or nitroaldol (Henry) reactions. This approach allows for the coupling of two smaller, stereochemically defined fragments. Alternatively, the carbon skeleton can be derived from a carbohydrate precursor, where the required stereochemistry is already partially or fully established.

A further strategic disconnection can be made at the C2-C3 bond, suggesting a conjugate addition of an amine or its equivalent to an α,β-unsaturated aldehyde or ester. Intramolecular cyclization reactions, such as nitrone-olefin cycloadditions, also represent a powerful strategy where the acyclic precursor is designed to fold into the desired cyclic structure, thereby setting multiple stereocenters in a single step. colab.wsepfl.ch

Development of Stereoselective Reaction Pathways

The control of stereochemistry during the synthesis is paramount. Several stereoselective reaction pathways have been successfully employed:

Substrate Control: Utilizing chiral starting materials from the "chiral pool," such as carbohydrates (e.g., D-glucose, rhamnal diacetate) or other readily available enantiopure compounds like t-butyl S-(+)-3-hydroxybutanoate, provides a scaffold with pre-existing stereocenters. drexel.eduoup.comlookchem.com

Reagent Control: The use of chiral reagents or catalysts to induce asymmetry in reactions on prochiral substrates is a common strategy. This includes asymmetric dihydroxylation, epoxidation, and reduction reactions.

Intramolecular Cyclizations: Diastereoselective intramolecular reactions, such as the [3+2] nitrone-olefin cycloaddition, have proven effective in establishing the stereochemistry of the target molecule. In one such synthesis, a chiral nitrone cyclized to yield two isoxazolidines in an 82:18 ratio, with the major isomer being converted to daunosamine (B1196630) and acosamine (B1199459). colab.wsepfl.ch

Key Carbon-Carbon Bond Forming Reactions

The construction of the six-carbon backbone of this compound relies on a variety of key carbon-carbon bond-forming reactions:

Reaction TypeDescriptionReference
Enolate-Imine Condensation A highly stereoselective condensation between the lithium dianion of t-butyl S-(+)-3-hydroxybutanoate and an N-acylaldimine has been used as a key step in the synthesis of L-daunosamine and L-acosamine. This reaction forms the C3-C4 bond and sets the stereochemistry at C3 and C4. oup.com
Henry Reaction (Nitroaldol) The reaction between a nitroalkane and an aldehyde can be used to form the carbon framework and introduce the nitrogen functionality simultaneously. epfl.ch
Aldol Reactions Stereoselective aldol reactions between an enolate and an aldehyde are a classic method for constructing the carbon backbone and controlling the stereochemistry of the resulting β-hydroxy carbonyl unit.
Grignard and Organolithium Additions The addition of organometallic reagents to chiral aldehydes or ketones derived from carbohydrates is a common method to extend the carbon chain.

Stereocontrolled Functional Group Interconversions

Once the carbon skeleton is assembled, precise functional group interconversions are necessary to install the required amino and hydroxyl groups with the correct stereochemistry.

Reduction of Azides and Nitro Groups: The amino group at C-3 is often introduced via the reduction of an azide or nitro group. Azides can be introduced by nucleophilic displacement of a triflate or other leaving group. These reductions are typically achieved using reagents like H₂/Pd-C or LiAlH₄ and proceed without affecting other functional groups. drexel.edu

Stereoselective Reduction of Ketones: The hydroxyl groups at C-4 and C-5 can be established by the stereoselective reduction of corresponding ketone functionalities. A variety of reducing agents with different steric demands (e.g., NaBH₄, L-Selectride) can be employed to achieve the desired diastereoselectivity.

Epoxide Opening: The synthesis can proceed through an epoxy-intermediate. The regioselective and stereospecific opening of an epoxide with a nitrogen nucleophile is an effective way to install both the amino and hydroxyl groups in a single step.

Hydroxylation of Alkenes: Dihydroxylation of a double bond using reagents like osmium tetroxide (OsO₄), often with a chiral ligand to induce enantioselectivity, is a reliable method for creating the C4-C5 diol moiety. colab.ws

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches leverage the high selectivity of enzymes for certain steps in the synthetic sequence, often to resolve racemic mixtures or to perform highly stereoselective transformations that are difficult to achieve with purely chemical methods.

One reported chemoenzymatic strategy for a daunosamine precursor involves the enzymatic resolution of a racemic (±)-(4,5)-trans-epoxy-(2E)-hexenoate. drexel.edu In this process, the racemic epoxide is reacted with thiophenol, and the resulting racemic 4-thiophenoxy-5-hydroxy hexenoate is acetylated using isopropenyl acetate (B1210297) and a lipase. The enzyme selectively acetylates one enantiomer, allowing for the separation of the two enantiomers and subsequent conversion of the desired enantiomer to the target molecule. drexel.edu

Preparation of Enantiomeric Forms and Stereoisomers

Many synthetic routes are designed to be flexible enough to allow for the preparation of various stereoisomers of this compound, such as L-daunosamine and its C-4 epimer, L-acosamine. oup.com

The ability to synthesize different stereoisomers is often achieved by:

Starting from different enantiomers of a chiral building block. For instance, using either the (R)- or (S)-enantiomer of a starting material will lead to the corresponding enantiomer of the final product.

Inverting stereocenters during the synthesis. A common tactic is to invert the stereochemistry at a specific carbon atom, for example, at C-4. This can be accomplished by converting a hydroxyl group to a good leaving group (e.g., a triflate) and then displacing it with a nucleophile in an Sₙ2 reaction. This method has been used to convert a daunosamine intermediate into an acosamine derivative. drexel.edu

Altering the stereochemical outcome of a key reaction. By changing the reagents or reaction conditions of a stereoselective reaction, it is sometimes possible to favor the formation of a different diastereomer.

A notable example is a synthesis that starts from t-butyl S-(+)-3-hydroxybutanoate and through a key enolate-imine condensation, can be directed to produce both N-acyl derivatives of L-daunosamine and L-acosamine. oup.com Similarly, a total synthesis utilizing a diastereoselective intramolecular nitrone-olefin cyclization was also able to produce both daunosamine and acosamine from a common intermediate. colab.wsepfl.ch

Chemical Reactivity and Transformation of 3 Amino 4,5 Dihydroxy Hexanal

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and redox reactions. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, and the entire group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionality of 3-Amino-4,5-dihydroxy-hexanal is susceptible to nucleophilic addition. While direct examples on the unprotected molecule are scarce in readily available literature, its synthetic precursors and derivatives showcase this reactivity. For instance, in synthetic routes towards Daunosamine (B1196630), related aldehydes undergo additions with various nucleophiles. escholarship.org

A key transformation involving the aldehyde is its intramolecular reaction with one of the hydroxyl groups or the amine to form a more stable cyclic hemiacetal or hemiaminal, respectively. In the context of Daunosamine, it predominantly exists in a cyclic pyranose form. acs.orgbiosynth.com This cyclization is a reversible nucleophilic addition.

Condensation reactions, which are nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic. A significant example is the reaction with primary amines to form imines (Schiff bases), a transformation that is fundamental in both synthetic chemistry and biological systems. masterorganicchemistry.comkhanacademy.orglibretexts.org

Reaction Type Reactants Product Type Significance
Intramolecular CyclizationAldehyde, Hydroxyl/Amino groupCyclic Hemiacetal/Hemiaminal (Pyranose form)Stabilization of the molecule
Imine FormationAldehyde, Primary AmineImine (Schiff Base)Formation of C=N bonds, key synthetic intermediate
Enolate-Imine CondensationN-acylaldimine, Lithium enolateβ-Amino esterKey step in stereoselective synthesis of N-acyl daunosamine derivatives oup.com

Oxidation and Reduction Pathways

The aldehyde group is readily oxidized to a carboxylic acid using various oxidizing agents. In the context of Daunosamine synthesis, an unconventional aldehyde-selective Wacker oxidation has been employed as a key step to generate the aldehyde from a terminal alkene. acs.orgacs.orguiowa.edu

Conversely, the aldehyde can be reduced to a primary alcohol. While specific examples for this compound are not detailed in the provided literature, this is a standard transformation for aldehydes. The biosynthesis of TDP-L-daunosamine involves a crucial reduction step where a ketoreductase enzyme reduces a C-4 keto group to a hydroxyl group, highlighting the importance of redox transformations in the formation of this amino sugar. researchgate.netnih.gov

Transformation Reagents/Conditions Product Functional Group Reference
Oxidation
Wacker Oxidation (of precursor)PdCl2, CuCl, O2 (air)Aldehyde acs.org
Pyridinium Dichromate (PDC) Oxidation (of precursor alcohol)PDC, molecular sieves3-Keto sugar tandfonline.com
Reduction
Ketoreductase (in biosynthesis)DnmV enzyme, NADPHSecondary Alcohol researchgate.netnih.gov
Catalytic Hydrogenation (of precursor)H2, Platinum catalyst6-deoxy group cdnsciencepub.com

Reactivity of the Primary Amine Functional Group

The primary amine at the C-3 position is a potent nucleophile and a base, making it a focal point for modifications, especially in the synthesis of antibiotic analogs to improve efficacy or reduce side effects. researchgate.netmdpi.comnih.gov

Acylation and Alkylation Reactions

The primary amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form stable N-substituted amides. For example, N-acyl derivatives of L-daunosamine have been synthesized through stereoselective enolate-imine condensations. oup.com N-acetylation is a common step in synthetic sequences to protect the amine or to study the biological activity of the resulting amide. cdnsciencepub.comnih.gov

Alkylation of the amine with alkyl halides can lead to secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. This reaction has been used to create novel daunorubicin (B1662515) derivatives. researchgate.net For instance, N-alkylation of doxorubicin (B1662922) on the daunosamine nitrogen has been achieved using reactive halogen compounds. pnas.org However, direct alkylation can sometimes lead to multiple alkylations; therefore, more controlled methods like reductive amination or using specific catalysts are often preferred. researchgate.net

Reaction Reagents Product Reference
N-AcylationAcetic Anhydride, PyridineN-acetyl-D-daunosamine cdnsciencepub.com
N-Acylationm-Chloroperbenzoic acid, DCCMixed-peranhydride intermediate oup.com
N-AlkylationAlkyl Halides (Phase-transfer catalysis)N-Alkyl Daunorubicin derivatives researchgate.net
N-AlkylationReactive halogen compoundsPyrrolidino-doxorubicin pnas.org

Formation of Imines and Related Derivatives

The primary amine of this compound can react with external aldehydes or ketones to form imines. This reaction is reversible and typically catalyzed by acid. masterorganicchemistry.comlibretexts.orgwikipedia.org While specific examples of this reaction starting with Daunosamine are not prevalent in the provided search results, the reverse reaction, the hydrolysis of an imine, is a key concept. More significantly, the amine group's nucleophilicity is harnessed in intramolecular cyclizations and in the synthesis of complex heterocyclic systems. For example, the synthesis of L-daunosamine has been achieved through an intramolecular cyclization of a trichloroacetimidate (B1259523) group. rsc.org

Transformations Involving the Dihydroxyl Moieties

The 4,5-dihydroxyl groups, being vicinal, have a unique set of reactions available to them. Their reactivity is often utilized in synthetic strategies through protection and selective transformation.

In many synthetic routes towards Daunosamine, the diol is protected to prevent its interference with reactions at other sites. Common protecting groups include acetonides (formed with acetone) or benzylidene acetals. acs.org These protecting groups can be removed under acidic conditions when their presence is no longer required.

The vicinal diol is also susceptible to oxidative cleavage. Treatment with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the carbon-carbon bond between C-4 and C-5, resulting in the formation of two smaller carbonyl-containing fragments. While this is a destructive reaction for the hexanal (B45976) backbone, it is a characteristic reaction of 1,2-diols. wikipedia.org

Furthermore, the hydroxyl groups can be selectively functionalized. For instance, regioselective alkylation and acylation of the hydroxyl groups can be achieved via their stannylene acetals, which has been a key step in the synthesis of Daunosamine and related amino-sugars. tandfonline.com One of the hydroxyl groups can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, a strategy used in the synthesis of N-acetyl-D-daunosamine. cdnsciencepub.com

Transformation Reagents/Conditions Purpose/Product Reference
ProtectionAcetone, Acid catalystAcetonide protecting group acs.org
ProtectionBenzaldehyde, ZnCl₂Benzylidene acetal
Selective FunctionalizationBu₂SnO, then Alkyl/Acyl HalideRegioselective O-alkylation/acylation tandfonline.com
Conversion to Leaving GroupTosyl chloride, Pyridine6-O-tosylate cdnsciencepub.com
Epimerization (of precursor)Base (e.g., LiOH)Inversion of stereochemistry at C-4 oup.com

Derivatives and Analogues of 3 Amino 4,5 Dihydroxy Hexanal

Synthesis of Structurally Modified Aminohexanals

The synthesis of structurally altered derivatives of 3-Amino-4,5-dihydroxy-hexanal often involves the modification or replacement of its functional groups. A notable example is the creation of fluorinated analogues. A short and stereoselective synthesis for both 6,6,6-trifluoro-L-daunosamine and its stereoisomer 6,6,6-trifluoro-L-acosamine has been successfully accomplished. rsc.org The key step in this synthesis involves a hetero-Diels-Alder reaction to construct the pyranose ring system. rsc.org

Further modifications include alterations to the amino group. For instance, an oxazolinodaunorubicin was synthesized, featuring a modified daunosamine (B1196630) moiety with an oxazoline (B21484) ring. researchgate.net This derivative demonstrated interesting biological properties, including reduced toxicity compared to the parent drug, daunorubicin (B1662515). researchgate.net The synthesis of such derivatives often starts from the parent anthracycline, where the amino group on the daunosamine sugar is chemically transformed. researchgate.net Another approach has been to replace the amino group with an azido (B1232118) or triazole group to modulate the molecule's interaction with biological targets. researchgate.net

The table below summarizes some of the structurally modified analogues of this compound that have been synthesized.

Analogue Name Key Structural Modification Synthetic Precursor Reference
6,6,6-trifluoro-L-daunosamineTrifluoromethyl group at C-6Vinylogous imide and ethyl vinyl ether rsc.org
6,6,6-trifluoro-L-acosamineTrifluoromethyl group at C-6Vinylogous imide and ethyl vinyl ether rsc.org
OxazolinodaunorubicinOxazoline ring fused to the sugarDaunorubicin researchgate.net
Azido-daunorubicinAzido group replacing the amino groupDaunorubicin researchgate.net
Triazole-daunorubicinTriazole group replacing the amino groupDaunorubicin researchgate.net

Design and Preparation of Conformationally Restricted Analogues

Creating conformationally restricted analogues is a powerful strategy to study the bioactive conformation of a molecule. For this compound and its relatives, this often involves introducing bulky groups or creating cyclic structures that limit the flexibility of the pyranose ring.

One study reported the synthesis of extremely hindered daunosamine derivatives where the carbons adjacent to the amine-bearing carbon (C-2 and C-4) were made into quaternary centers. tandfonline.com This was achieved through a Strecker reaction on a C-dimethyl-hexopyranosid-3-ulose, which stereospecifically yielded an α-aminonitrile. tandfonline.com Subsequent reductive decyanation furnished the highly hindered daunosamine analogue. tandfonline.com Such modifications significantly restrict the conformational freedom of the sugar ring.

Another approach involves creating bicyclic analogues. While not directly on this compound itself, the synthesis of conformationally constrained analogues of related amino acids, such as bicyclic α-amino acids, provides a blueprint for how such restrictions could be introduced. tandfonline.com These strategies are crucial for designing molecules with enhanced binding affinity and selectivity for their biological targets. tandfonline.com

Incorporating this compound into Glycoconjugates and Oligosaccharides

The primary significance of this compound (daunosamine) lies in its natural role within anthracycline glycoconjugates. Synthetic efforts have focused on creating novel glycoconjugates and oligosaccharides containing this amino sugar to develop new anticancer agents.

A key challenge is the stereoselective formation of the glycosidic bond between the amino sugar and the aglycone (the non-sugar portion). Various glycosylation methods have been developed and optimized. For example, a short and efficient synthesis of a versatile daunosamine donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-alpha-L-lyxo-hexopyranoside, has been developed from commercially available L-fucal. lu.se This thio-glycoside donor is crucial for glycosylating aglycons to produce anthracycline analogues. lu.se

Researchers have also synthesized novel glycoconjugates designed as functional mimics of anthracyclines. One study describes the synthesis of a series of daunosamine and acosamine-containing glycoconjugates where the sugar is linked to a simple aromatic intercalating system via a propargyl spacer. nih.gov The synthesis involved preparing propargyl glycosides of daunosamine and acosamine (B1199459), which were then coupled to different aromatic moieties. nih.gov In another example, the complex disaccharide from the anthracycline arimetamycin A, which contains two branched deoxy-amino sugars, was synthesized and attached to the doxorubicin (B1662922) aglycone to create a potent hybrid compound. acs.org

The biosynthesis of the activated sugar donor, dTDP-L-daunosamine, has also been reconstituted in vitro. researchgate.net This enzymatic platform not only provides insights into the natural glycosylation process but also opens avenues for the combinatorial enzymatic synthesis of other dTDP-activated deoxyhexoses for creating diverse natural product analogues. researchgate.net

Stereochemical Variants and Their Synthetic Access

The biological activity of anthracyclines is highly dependent on the stereochemistry of the daunosamine sugar. Therefore, the synthesis of various stereoisomers of this compound is of great interest. The main stereoisomers discussed in the literature are daunosamine (L-lyxo configuration), acosamine (L-arabino configuration), and ristosamine (B1219620) (L-ribo configuration).

The synthesis of acosamine and its derivatives has been accomplished through various methods, including aza-Wacker cyclizations. nih.govnih.gov One streamlined synthesis of (-)-acosamine utilizes a redox-relay sequence involving the cyclization of an O-allyl hemiaminal. nih.gov

Stereocontrolled syntheses often allow access to multiple isomers from a common intermediate. For example, a chiral synthesis of both L-acosamine and L-daunosamine was achieved via an enantioselective intramolecular [3+2] cycloaddition. acs.org Similarly, the synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose, the 5-epimer of daunosamine, was accomplished in high-yielding steps from methyl α-D-mannopyranoside. nih.gov

The table below lists some of the key stereoisomers and the starting materials for their synthesis.

Stereoisomer Common Name Configuration Synthetic Starting Material Reference
3-Amino-2,3,6-trideoxy-L-lyxo-hexoseL-DaunosamineL-lyxoD-Mannose nih.gov
3-Amino-2,3,6-trideoxy-D-lyxo-hexoseD-DaunosamineD-lyxoMethyl 3-acetamido-2,3-dideoxy-β-D-arabino-hexopyranoside cdnsciencepub.com
3-Amino-2,3,6-trideoxy-L-arabino-hexoseL-AcosamineL-arabinoAllylic alcohols (via aza-Wacker cyclization) nih.gov
3-Amino-2,3,6-trideoxy-L-ribo-hexoseL-RistosamineL-riboMethyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranosides nih.gov
3-Amino-2,3,6-trideoxy-D-ribo-hexose5-epi-DaunosamineD-riboMethyl α-D-mannopyranoside nih.gov

Theoretical and Computational Investigations of 3 Amino 4,5 Dihydroxy Hexanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Amino-4,5-dihydroxy-hexanal, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization) and its thermodynamic properties. By calculating the total electronic energy, one can determine key energetic parameters.

A hypothetical table of DFT-calculated thermodynamic properties for this compound is presented below. These values would be obtained using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

ParameterHypothetical ValueUnit
Total Electronic Energy-552.xxxxxxHartree
Enthalpy-552.xxxxxxHartree
Gibbs Free Energy-552.xxxxxxHartree
Dipole Momentx.xxxDebye

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital (NBO) Analysis)

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, including lone pairs and bond orbitals. It can reveal details about charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions.

A hypothetical table summarizing the results of a frontier molecular orbital and NBO analysis for this compound is shown below.

ParameterHypothetical ValueUnit
HOMO Energy-x.xxxeV
LUMO Energy+x.xxxeV
HOMO-LUMO Gapx.xxxeV
NBO Charge on N7-x.xxxe
NBO Charge on O8-x.xxxe
NBO Charge on O9-x.xxxe

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms of the hydroxyl and amino groups.

Conformational Landscape and Dynamics

Due to the presence of several rotatable single bonds, this compound can exist in various conformations. A conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. This is typically done by rotating specific dihedral angles and calculating the energy at each step. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, one could study its reactivity with other molecules by mapping the reaction pathway, locating transition states, and calculating activation energies. This would provide a detailed understanding of the reaction kinetics and thermodynamics at a molecular level.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks)

The amino and dihydroxy functionalities in this compound make it capable of forming strong intermolecular hydrogen bonds. Computational studies can be used to investigate the geometry and strength of these hydrogen bonding networks, both in the solid state and in solution. This would involve analyzing dimers or larger clusters of the molecule and calculating the interaction energies. Such studies are vital for understanding the compound's physical properties, such as its boiling point and solubility, as well as its interactions with biological macromolecules.

Analytical Methodologies for the Characterization and Quantification of 3 Amino 4,5 Dihydroxy Hexanal

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation of "3-Amino-4,5-dihydroxy-hexanal" from complex matrices, a common prerequisite for its accurate quantification and further spectroscopic analysis. Given its polar nature, due to the presence of multiple hydroxyl groups and an amino group, specific chromatographic strategies are employed. sielc.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and polar compounds like "this compound." Due to the lack of a strong chromophore in the native molecule, derivatization is often a necessary step to enhance detection by UV-Vis or fluorescence detectors. aph-hsps.huacs.org

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of amino sugars. aph-hsps.hu To overcome the challenge of retaining highly polar analytes like "this compound" on a nonpolar stationary phase, pre-column derivatization is frequently employed. sielc.comaph-hsps.hu Reagents such as 1-phenyl-3-methyl-5-pyrazolone (PMP) react with the aldehyde group, while others like diethylethoxymethylenemalonate (DEEMM) can be used to derivatize the amino group, thereby increasing the hydrophobicity of the analyte and enabling its retention and separation. aph-hsps.hucreative-proteomics.com The choice of derivatizing agent and mobile phase composition is critical for achieving optimal separation from other sugars and related compounds. sielc.com

Ion-pair RP-HPLC offers an alternative approach where a pairing agent is added to the mobile phase to form a neutral complex with the charged amino group of the analyte, enhancing its retention on a reversed-phase column. acs.org For underivatized amino sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular choice, as it utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is well-suited for the retention of highly polar compounds. nih.gov

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of "this compound," combining the separation capabilities of HPLC with the sensitive and specific detection of MS. sielc.comaph-hsps.hucreative-proteomics.com

Table 1: Hypothetical HPLC Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV-Vis at 254 nm (for PMP derivative)
Injection Volume 20 µL
Expected Retention Time 15.2 min

This table presents a hypothetical set of HPLC conditions for the analysis of a derivatized form of "this compound," illustrating a typical experimental setup.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino sugars, contingent on their conversion into volatile derivatives. nih.govnih.gov The high polarity and low volatility of "this compound" necessitate derivatization prior to GC analysis. ajrsp.com A common approach involves a two-step process of oximation followed by silylation. ajrsp.com Oximation converts the aldehyde group to an oxime, and subsequent silylation of the hydroxyl and amino groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, rendering the molecule sufficiently volatile for GC analysis. nih.govajrsp.com

The resulting TMS-derivatized "this compound" can then be separated on a capillary GC column, typically with a nonpolar stationary phase. The separated components are introduced into the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum is characteristic of the derivatized molecule and can be used for its identification by comparison with spectral libraries or through detailed interpretation. researchgate.net

Table 2: Example of GC-MS Conditions for the Analysis of Silylated this compound

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (2 min), ramp to 280 °C at 5 °C/min, hold for 10 min
Transfer Line Temp 285 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-650

This table outlines a representative set of GC-MS parameters that could be applied for the analysis of a silylated derivative of "this compound."

Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount for the definitive structural elucidation of "this compound," providing detailed information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules like "this compound." A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecule's connectivity and stereochemistry. nih.govmdpi.comacs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (CHO)9.65205.1
C2 (CH₂)2.7045.3
C3 (CH-N)3.5060.2
C4 (CH-OH)4.1072.8
C5 (CH-OH)3.8070.5
C6 (CH₃)1.2018.9

This table provides hypothetical, yet plausible, NMR chemical shift values for "this compound" based on known values for similar functional groups and structures. Actual values would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of "this compound" with high accuracy. nih.govacs.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. nih.gov This is particularly useful for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Coupled with a soft ionization technique such as Electrospray Ionization (ESI), HRMS can be used to analyze the intact molecule, typically as a protonated species [M+H]⁺. acs.org Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information that can be used to confirm the connectivity of the molecule. For "this compound," characteristic fragmentation pathways would likely involve the loss of water, ammonia, and cleavage of the carbon-carbon bonds. nih.gov

Table 4: Expected HRMS Data for [M+H]⁺ of this compound

ParameterValue
Molecular Formula C₆H₁₃NO₃
Calculated Monoisotopic Mass 147.08954 u
Observed m/z in HRMS 148.09681 (for [M+H]⁺)
Mass Accuracy < 5 ppm
Major MS/MS Fragments m/z 131.0706 ([M+H-NH₃]⁺), m/z 130.0886 ([M+H-H₂O]⁺)

This table illustrates the type of data obtained from an HRMS analysis of "this compound," highlighting the high accuracy of mass measurement and potential fragmentation patterns.

The IR spectrum of "this compound" would be expected to show strong, broad absorption bands in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups. mt.com A sharp, strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the aldehyde functional group. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-O, C-N, and C-C stretching and bending vibrations, providing a unique signature for the molecule. mt.comresearchgate.net

Raman spectroscopy, being particularly sensitive to nonpolar bonds, would provide complementary information. mt.com For instance, the C-C backbone vibrations might be more prominent in the Raman spectrum. While the C=O stretch is also Raman active, the O-H and N-H stretches are typically weaker in Raman compared to IR. rsc.orgmt.com The combination of both IR and Raman spectra provides a more complete vibrational analysis of "this compound."

Table 5: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H / N-HStretching3200-3600 (broad)3200-3600 (weak)
C-H (aliphatic)Stretching2850-30002850-3000 (strong)
C=O (aldehyde)Stretching1720-1740 (strong)1720-1740 (moderate)
N-HBending1590-1650-
C-OStretching1050-11501050-1150
C-NStretching1020-12501020-1250

This table summarizes the expected vibrational frequencies for the key functional groups of "this compound" in both IR and Raman spectroscopy, based on established correlation charts.

Advanced hyphenated techniques for complex mixture analysis

The detection and quantification of this compound in complex matrices, such as biological fluids or reaction mixtures, necessitate the use of analytical techniques with high separation efficiency and detection sensitivity. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. t27.ir

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org Due to the presence of polar functional groups (three hydroxyls and one amino group), this compound is non-volatile. Therefore, a chemical derivatization step is required to increase its volatility for GC analysis. Common derivatization procedures include silylation, which converts the -OH and -NH2 groups into less polar trimethylsilyl (TMS) ethers and amines. The derivatized compound can then be separated from other components in the mixture by the gas chromatograph and subsequently identified and quantified by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often the method of choice for analyzing polar, non-volatile, and thermally labile compounds, as it does not typically require derivatization. t27.irontosight.ai Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate this compound from matrix components. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for such polar molecules, which generates protonated molecular ions [M+H]+ that can be detected and quantified with high specificity and sensitivity.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS):

For exceedingly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional GC. plos.org In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. plos.org When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition and spectral deconvolution, GCxGC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex volatile profiles, such as those that might contain derivatized this compound. plos.org

Table 2: Summary of Advanced Hyphenated Techniques for the Analysis of this compound

TechniquePrincipleSample PreparationApplication for this compound
GC-MS Separates volatile compounds based on boiling point/polarity, followed by mass-based detection.Derivatization (e.g., silylation) is mandatory to increase volatility.Quantification in complex mixtures after derivatization. Structural confirmation via mass spectral fragmentation patterns.
LC-MS Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.Typically requires only dissolution in a suitable solvent; no derivatization needed.Direct analysis and quantification of the native compound in biological or aqueous samples. Ideal for polar, non-volatile compounds.
GCxGC-TOFMS Enhanced chromatographic separation using two different columns, coupled with high-speed mass detection.Derivatization is required, as with standard GC-MS.Unraveling highly complex mixtures containing the derivatized analyte, offering superior resolution and peak capacity.

Biological Relevance and Mechanistic Insights into 3 Amino 4,5 Dihydroxy Hexanal

The compound 3-Amino-4,5-dihydroxy-hexanal, more commonly known in its cyclic form as L-daunosamine, is a deoxy amino sugar of profound importance in the field of medicinal chemistry. It exists not as an independent entity in nature but as a crucial constituent of the anthracycline class of natural products, which are renowned for their potent anticancer activities. This article explores the multifaceted biological role of this aminosugar, from its incorporation into parent molecules to its potential in advanced biosynthetic studies.

Future Directions and Emerging Research Avenues for 3 Amino 4,5 Dihydroxy Hexanal

Development of Novel Synthetic Routes to Access Undiscovered Stereoisomers and Analogues

The stereochemistry of 3-Amino-4,5-dihydroxy-hexanal is pivotal to its biological function. The development of novel synthetic methodologies that provide access to its full spectrum of stereoisomers, as well as previously unsynthesized analogues, represents a primary frontier in expanding its therapeutic utility. Current research has already demonstrated the feasibility of creating a variety of derivatives with modified properties.

Future efforts in this domain are likely to focus on several key areas. The exploration of stereoselective synthesis is paramount. Techniques such as photoinduced aziridination and gold-catalyzed glycosylation have shown promise in achieving high stereoselectivity in the synthesis of L-daunosamine glycosides and doxorubicin (B1662922) analogues. nih.govnih.gov Further refinement of these and other stereocontrolled reactions will be crucial for the systematic generation and evaluation of all possible stereoisomers.

Moreover, the synthesis of "extremely hindered" daunosamine (B1196630) derivatives, where adjacent carbon atoms are rendered as quaternary centers, presents a significant chemical challenge but also a unique opportunity to probe the structural requirements for biological activity. tandfonline.com The successful synthesis of such complex analogues will necessitate the development of innovative synthetic strategies to overcome steric hindrance.

The creation of a diverse library of analogues with modifications at various positions of the hexanal (B45976) backbone is another promising avenue. For instance, the synthesis of 6,6,6-trifluoro-L-daunosamine has been accomplished and demonstrates the potential to alter the electronic properties of the molecule, which could in turn influence its biological interactions. rsc.org Similarly, the generation of oxazolinodaunorubicin, a derivative with a modified daunosamine moiety, has been shown to overcome drug resistance in cancer cells, highlighting the potential of targeted modifications. researchgate.net

A summary of notable synthetic approaches towards daunosamine analogues is presented in the table below.

Analogue/Derivative Key Synthetic Strategy Significance Reference
6,6,6-trifluoro-L-daunosamineHetero-Diels–Alder reactionIntroduction of fluorine can alter lipophilicity and metabolic stability. rsc.org
L-daunosamine thioglycosidesPhotoinduced aziridination followed by conversion to thioglycosidesProvides stable donors for stereoselective glycosylation reactions. nih.gov
OxazolinodaunorubicinCyclisation of formamidinoanthracyclinesOvercomes multidrug resistance in cancer cells. researchgate.net
Hindered daunosamine analoguesStrecker reaction on a C-dimethylated hexopyranosid-3-uloseProbes the steric limits for biological activity. tandfonline.com
Doxorubicin diastereomersGold-catalyzed glycosylationAllows for the systematic study of stereochemistry on biological function. nih.gov

Exploration of Bio-Inspired Synthesis Strategies

Nature has evolved elegant and highly efficient enzymatic pathways for the synthesis of complex molecules like this compound. The exploration of bio-inspired and biocatalytic synthesis strategies offers a green and potentially more efficient alternative to traditional chemical synthesis. While specific biocatalytic routes for this compound are not yet well-established, the broader field of biocatalysis provides a clear roadmap for future research.

A key area of investigation will be the identification and characterization of the enzymes involved in the biosynthesis of daunosamine in microorganisms. Understanding these enzymatic pathways could enable the development of whole-cell or isolated enzyme systems for the production of this compound and its analogues. Biocatalytic methods often offer unparalleled stereoselectivity, which is a significant advantage in the synthesis of chiral molecules. mdpi.com

Furthermore, the principles of metabolic engineering could be applied to modify the biosynthetic pathways of producing organisms to generate novel, non-natural derivatives of this compound. This could involve the introduction of genes encoding for enzymes with altered substrate specificities or the knockout of genes to accumulate specific intermediates.

Advanced Computational Studies for Rational Design of Derivatives

The convergence of computational chemistry and biology provides a powerful toolkit for the rational design of novel therapeutic agents. Advanced computational studies on this compound and its interactions with biological targets are a largely unexplored but highly promising research avenue.

Future computational work should focus on several key aspects. Molecular docking simulations can be employed to predict the binding modes of different stereoisomers and analogues of this compound with various biological targets, such as DNA and enzymes. This can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to virtually screen large libraries of potential analogues and identify candidates with improved therapeutic properties.

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its analogues when bound to their biological targets. This can reveal important information about the stability of the complex and the key interactions that contribute to binding, which can guide the design of more potent and specific inhibitors or modulators.

Investigation of its Role in Undiscovered Biological Systems

While the role of this compound as a component of anthracyclines is well-documented, its potential independent biological activities remain a scientific mystery. It is plausible that this amino sugar, or its metabolic derivatives, could play roles in other biological systems that are yet to be discovered.

Future research should aim to investigate the metabolic fate of this compound when it is not incorporated into an anthracycline. This could involve a metabolomics-based approach to identify potential downstream metabolites and the biological pathways in which they participate. nih.gov

Furthermore, screening of this compound and its synthetic analogues against a wide range of biological targets could uncover novel activities. This could include screening for antimicrobial, antiviral, or immunomodulatory effects. Given that it is an amino sugar, a class of molecules known to be involved in a wide array of biological recognition events, the potential for discovering new biological functions is significant. Current time information in Bangalore, IN. The development of chemical probes based on the this compound scaffold could also be a valuable tool for identifying its cellular targets and elucidating its mechanism of action in any newly discovered biological contexts.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4,5-dihydroxy-hexanal, and how do protecting groups influence stereoselectivity?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as reductive amination of ketose derivatives or aldol condensation followed by selective oxidation. Protecting groups (e.g., tert-butyldimethylsilyl [TBS] for hydroxyls, Boc for amines) are critical to prevent undesired side reactions and control stereochemistry. For example, the synthesis of structurally similar aminopolyols like vancosamine employs chiral catalysts to achieve enantiomeric purity . Post-synthesis, deprotection under mild acidic conditions (e.g., TFA for Boc groups) preserves the aldehyde functionality.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 1^1H and 13^{13}C NMR to identify aldehyde protons (~9–10 ppm), amino groups (~1.5–3 ppm), and hydroxyls (broad peaks). 2D techniques (COSY, HSQC) resolve stereochemical ambiguities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C6_6H13_{13}NO3_3), while fragmentation patterns reveal functional groups.
  • HPLC : Reverse-phase chromatography with UV detection at 210–220 nm monitors purity, particularly for polar derivatives .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to oxidation and intramolecular cyclization under acidic or alkaline conditions. Buffered solutions (pH 6–7) stabilize the aldehyde group. Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation. Stability assays should include periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve contradictions in stereochemical assignments of this compound?

  • Methodological Answer :
  • NMR : Nuclear Overhauser effect (NOE) experiments identify spatial proximity between protons (e.g., axial vs. equatorial hydroxyls). 15^{15}N-labeled derivatives enhance amino group visibility.
  • X-ray Crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) improves diffraction. For example, vancosamine analogs use methyl groups to stabilize crystal packing, enabling precise stereochemical determination .

Q. What strategies mitigate oxidation of the aldehyde group during biological assays?

  • Methodological Answer :
  • Chemical Stabilization : Derivatize the aldehyde as a Schiff base (e.g., with hydroxylamine) or acetal.
  • Environmental Control : Conduct experiments under inert atmospheres (N2_2/Ar) and use antioxidants (e.g., ascorbic acid).
  • Analytical Validation : Monitor aldehyde integrity via FT-IR (C=O stretch ~1700 cm1^{-1}) or colorimetric assays (e.g., 2,4-dinitrophenylhydrazine) .

Q. How can computational models predict interactions between this compound and carbohydrate-processing enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., glycosyltransferases). Focus on hydrogen bonding between hydroxyl/amino groups and catalytic residues.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., TIP3P water model) to assess conformational stability over 100+ ns trajectories. Compare results with structural analogs like glucosamine derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., buffer composition, temperature) and validate compound purity via orthogonal methods (HPLC, NMR).
  • Structural Reanalysis : Re-examine stereochemistry using chiral chromatography or circular dichroism (CD). For example, minor enantiomers in vancosamine analogs significantly alter enzyme inhibition profiles .

Research Design Considerations

Q. What in vitro models are suitable for studying the transport kinetics of this compound across biological membranes?

  • Methodological Answer :
  • Caco-2 Cell Monolayers : Measure apical-to-basolateral flux using LC-MS quantification. Adjust pH to mimic intestinal or blood-brain barrier conditions.
  • PAMPA Assays : Evaluate passive diffusion in a lipid-rich environment. Compare with reference compounds (e.g., glucose, mannitol) to classify transport mechanisms .

Synthesis Optimization Table

StepReaction TypeKey ReagentsChallengesSolutions
1Aldol CondensationL-proline catalyst, hexanalOver-oxidation of aldehydeUse TEMPO/NaClO2_2 system for controlled oxidation
2Reductive AminationNaBH3_3CN, NH4_4OAcRacemization at C3Chiral auxiliaries (e.g., Evans oxazolidinones)
3DeprotectionTFA/H2_2O (95:5)Hydroxyl group reactivitySequential deprotection (TBS before Boc)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.